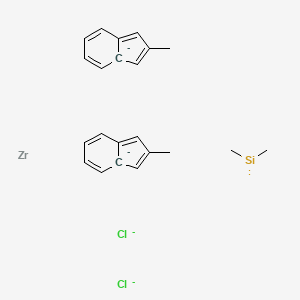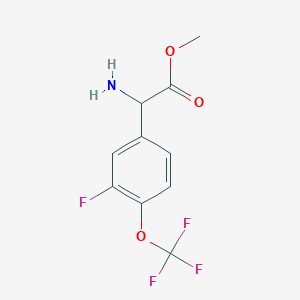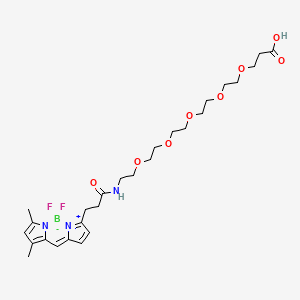
BDP FL-PEG5-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BDP FL-PEG5-acid: is a compound that features a BDP FL acid linker with a hydrophilic polyethylene glycol (PEG) spacer arm. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs). BDP FL is a green-fluorescent dye, and the hydrophilic PEG spacer arm enhances water solubility and membrane permeability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: BDP FL-PEG5-acid is synthesized by incorporating a BDP FL acid linker with a hydrophilic PEG spacer arm. The synthesis involves the reaction of BDP FL with a PEG5-acid under specific conditions to form the desired compound. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may involve the use of catalysts or other reagents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and characterized to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: BDP FL-PEG5-acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Conjugation Reactions: This compound can be conjugated with other molecules, such as proteins or peptides, through its PEG spacer arm
Common Reagents and Conditions:
Solvents: DMSO, DMF, dichloromethane (DCM)
Catalysts: Carbodiimides for conjugation reactions
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures
Major Products Formed: The major products formed from these reactions include conjugated molecules where this compound is linked to other biomolecules or synthetic compounds .
Aplicaciones Científicas De Investigación
BDP FL-PEG5-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in the labeling of biomolecules for imaging and tracking within biological systems.
Medicine: Utilized in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications.
Industry: Applied in the synthesis of advanced materials and nanotechnology
Mecanismo De Acción
BDP FL-PEG5-acid exerts its effects through its fluorescent properties and its ability to conjugate with other molecules. The BDP FL dye emits green fluorescence, which can be detected and measured in various assays. The PEG spacer arm enhances the solubility and permeability of the compound, allowing it to interact with target molecules more effectively. In the context of PROTACs, this compound helps in the targeted degradation of specific proteins by facilitating the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase .
Comparación Con Compuestos Similares
BDP FL-PEG5-azide: Another PROTAC linker with similar properties but contains an azide group for click chemistry reactions.
BDP FL-PEG3-acid: A shorter PEG spacer arm variant with similar fluorescent properties but different solubility and permeability characteristics.
Uniqueness: BDP FL-PEG5-acid is unique due to its longer PEG spacer arm, which provides enhanced water solubility and membrane permeability compared to shorter PEG variants. This makes it particularly useful in applications where higher solubility and permeability are required .
Propiedades
Fórmula molecular |
C27H40BF2N3O8 |
|---|---|
Peso molecular |
583.4 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C27H40BF2N3O8/c1-21-19-22(2)32-25(21)20-24-4-3-23(33(24)28(32,29)30)5-6-26(34)31-8-10-38-12-14-40-16-18-41-17-15-39-13-11-37-9-7-27(35)36/h3-4,19-20H,5-18H2,1-2H3,(H,31,34)(H,35,36) |
Clave InChI |
VSTRTPYBEMVINA-UHFFFAOYSA-N |
SMILES canónico |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O)C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B12282926.png)
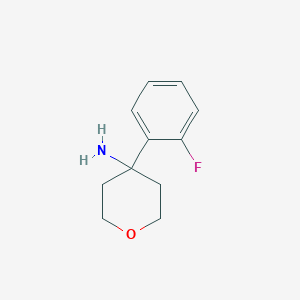
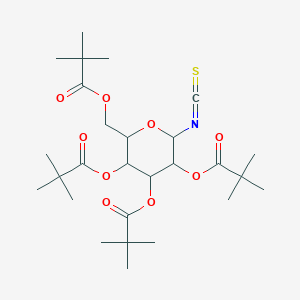
![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride](/img/structure/B12282948.png)
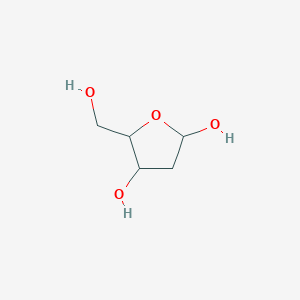

![(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12282961.png)
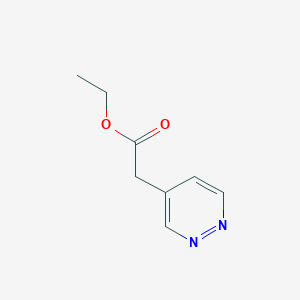
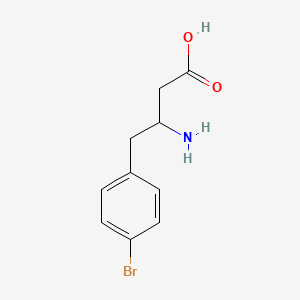
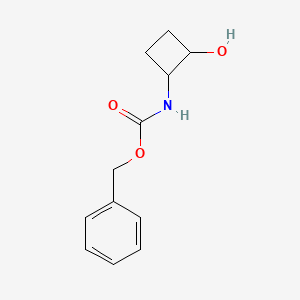
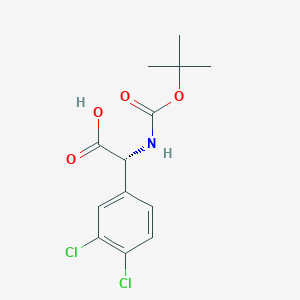
![Benzenamine, 4-[(4-aminocyclohexyl)methyl]-](/img/structure/B12283003.png)
